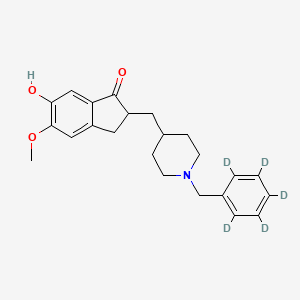

6-O-Desmethyl Donepezil-d5

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-5-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRBBQJREIMIEU-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)O)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661897 | |

| Record name | 6-Hydroxy-5-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189443-74-0 | |

| Record name | 6-Hydroxy-5-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 6-O-Desmethyl Donepezil-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-O-Desmethyl Donepezil-d5, a labeled metabolite of Donepezil. The information compiled is essential for researchers engaged in pharmacokinetic and metabolic studies of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. This document outlines the typical analytical specifications, detailed experimental protocols for its quantification, and the metabolic pathway of its parent compound.

Certificate of Analysis Data

While a specific Certificate of Analysis for a single batch is not publicly available, the following table summarizes the typical quantitative data and specifications for this compound, based on information from various suppliers and analytical literature.

| Test | Specification | Method |

| Appearance | Pale-Yellow Solid | Visual Inspection |

| Molecular Formula | C₂₃H₂₂D₅NO₃ | Mass Spectrometry |

| Molecular Weight | 370.50 g/mol | Mass Spectrometry |

| CAS Number | 1189443-74-0 | - |

| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography |

| Isotopic Purity | ≥99% Deuterium | Mass Spectrometry |

| Storage Temperature | -20°C Freezer | - |

Experimental Protocols

Accurate quantification of this compound is critical for metabolic and pharmacokinetic studies. Below are detailed methodologies for its analysis in biological matrices.

HPLC Method for Quantification in Plasma

A high-performance liquid chromatography (HPLC) method has been developed for the simultaneous detection of Donepezil and its metabolites.[1]

-

Sample Preparation (Liquid-Liquid Extraction):

-

Alkalinize plasma samples.

-

Perform extraction using a solvent mixture of n-hexane/dichloromethane/ethyl acetate (B1210297) (45:40:15).

-

Use Disopyramide as the internal standard.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in 200 µL of the mobile phase.[1]

-

-

Chromatographic Conditions:

LC-MS/MS Method for High-Sensitivity Quantification in Plasma

For higher sensitivity and selectivity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous determination of Donepezil and 6-O-desmethyl donepezil.[2][3]

-

Sample Preparation (Solid-Phase Extraction):

-

Use 500 µL aliquots of human plasma.

-

Perform solid-phase extraction (SPE) using Waters Oasis HLB cartridges.[3]

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Performance:

-

Linearity: 0.02–10.0 ng/mL for 6-O-desmethyl donepezil.[3]

-

Metabolic Pathway and Signaling

Donepezil undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, to form several metabolites, including the pharmacologically active 6-O-Desmethyl Donepezil.

Donepezil Metabolism Workflow

The following diagram illustrates the major metabolic pathways of Donepezil.

Caption: Metabolic pathways of Donepezil leading to its primary metabolites.

Mechanism of Action and Downstream Effects

Donepezil's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), which increases the availability of acetylcholine (B1216132) in the synaptic cleft.[4] Emerging research also suggests that Donepezil may have multimodal actions beyond cholinesterase inhibition, including influencing mitochondrial biogenesis through the AMPK/PGC-1α signaling pathway.[5]

References

- 1. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 5. Cholinesterase Inhibitor Donepezil Increases Mitochondrial Biogenesis through AMP-Activated Protein Kinase in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 6-O-Desmethyl Donepezil-d5 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-O-Desmethyl Donepezil-d5 (B12416487), a critical analytical tool for researchers in neuropharmacology and drug metabolism. As the deuterium-labeled internal standard for a primary active metabolite of Donepezil (B133215), this compound is indispensable for the accurate quantification of drug and metabolite levels in biological matrices. This document outlines its commercial availability, pricing, and detailed experimental protocols for its use in bioanalytical assays.

Commercial Availability and Specifications

6-O-Desmethyl Donepezil-d5 is available from several specialized chemical suppliers. While pricing can vary, it is essential to consider purity, isotopic enrichment, and the availability of a Certificate of Analysis. The compound is intended for research use only and is not for diagnostic or therapeutic applications.[1][2]

| Supplier | Product Name | CAS Number | Molecular Formula | Notes |

| Clinivex | This compound | 1189443-74-0 | C₂₃H₂₂D₅NO₃ | Ships at ambient temperature; recommended storage in tightly closed containers, protected from light and moisture.[2] |

| Simson Pharma | 6-O-Desmethyl Donepezil Hydrochloride -D5 | Not Available | C₂₃H₂₂D₅ClNO₃ | Available for custom synthesis; Certificate of Analysis provided.[3] |

| MedChemExpress (MCE) | This compound hydrochloride | Not Available (Unlabeled: 120013-56-1) | Not Specified | Deuterium labeled 6-O-Desmethyl donepezil.[1] |

| Veeprho Life Sciences | This compound (HCl) | Not Available | Not Specified | Improves accuracy of mass spectrometry and liquid chromatography for precise quantification.[4] |

| LGC Standards | This compound | 1189443-74-0 | C₂₃H₂₂D₅NO₃ | High-quality reference standard.[5] |

| Cayman Chemical | 6-O-desmethyl Donepezil | 120013-56-1 (Unlabeled) | C₂₃H₂₇NO₃ | Active metabolite of donepezil.[6] |

| Axios Research | This compound HCl | Not Available | Not Specified | Reference standard for analytical method development and validation. |

Note: Pricing for this compound is typically available upon request from the suppliers. For reference, the non-deuterated form, 6-O-Desmethyl Donepezil, is available from LGC Standards at approximately $201.00 for 1 mg, $437.00 for 2.5 mg, and $849.00 for 5 mg.[7]

The Role of 6-O-Desmethyl Donepezil in Donepezil Metabolism

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, a mechanism that increases the availability of acetylcholine (B1216132) in the brain and is a cornerstone of symptomatic treatment for Alzheimer's disease.[8] The parent drug undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[6] One of the major metabolic pathways is O-demethylation, which leads to the formation of active metabolites, including 6-O-Desmethyl Donepezil.[6] The accurate measurement of both the parent drug and its active metabolites is crucial for pharmacokinetic and pharmacodynamic studies.

Experimental Protocol: Quantification of Donepezil and 6-O-Desmethyl Donepezil in Human Plasma using LC-MS/MS

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] It corrects for variability during sample preparation and analysis, ensuring high accuracy and precision. The following is a representative protocol synthesized from established methodologies.[9][10][11]

1. Objective: To simultaneously quantify the concentration of Donepezil and its active metabolite, 6-O-Desmethyl Donepezil, in human plasma samples.

2. Materials and Reagents:

-

Donepezil analytical standard

-

6-O-Desmethyl Donepezil analytical standard

-

This compound (Internal Standard, IS)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Solid-phase extraction (SPE) cartridges (e.g., Waters Oasis HLB) or liquid-liquid extraction (LLE) solvents (e.g., ethyl acetate, n-hexane).[9][11]

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Sample Preparation (Solid-Phase Extraction): a. Thaw plasma samples and vortex to ensure homogeneity. b. To 500 µL of plasma, add a known concentration of the internal standard, this compound. c. Condition the SPE cartridges according to the manufacturer's instructions. d. Load the plasma sample onto the SPE cartridge. e. Wash the cartridge to remove interfering substances. f. Elute the analytes and the internal standard with an appropriate solvent (e.g., methanol). g. Evaporate the eluate to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[9]

5. LC-MS/MS Analysis:

- Chromatographic Column: A C18 reverse-phase column (e.g., Waters Novapak C18, 150 mm x 3.9 mm, 4 µm) is commonly used.[9]

- Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% formic acid) is typical.[11]

- Flow Rate: A flow rate of 0.6 mL/min is a common starting point.[11]

- Injection Volume: Typically 5-10 µL.

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]

- Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for each analyte and the internal standard are monitored.

- Donepezil: m/z 380.1 → 91.2[9]

- 6-O-Desmethyl Donepezil: m/z 366.3 → 91.3[9]

- This compound (IS): The exact m/z will be approximately 5 Da higher than the unlabeled metabolite.

6. Data Analysis and Quantification: a. Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards. b. Use the calibration curve to determine the concentration of Donepezil and 6-O-Desmethyl Donepezil in the unknown plasma samples. c. The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Conclusion

This compound is a vital tool for the precise and accurate quantification of a key active metabolite of Donepezil. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is essential for robust pharmacokinetic and drug metabolism studies in the development of treatments for neurodegenerative diseases. This guide provides the foundational information required for researchers to source this compound and implement it in their analytical workflows.

References

- 1. This compound hydrochloride MedChemExpress (MCE) [chembk.com]

- 2. clinivex.com [clinivex.com]

- 3. 6-O-Desmethyl Donepezil Hydrochloride -D5 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 4. veeprho.com [veeprho.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 6-O-Desmethyl Donepezil | LGC Standards [lgcstandards.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. ESI-MS/MS stability-indicating bioanalytical method development and validation for simultaneous estimation of donepezil, 5-desmethyl donepezil and 6-desmethyl donepezil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Deuterated Donepezil Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of deuterated donepezil (B133215) and its metabolites. The strategic incorporation of deuterium (B1214612) into the donepezil structure can alter its metabolic profile, potentially improving its pharmacokinetic properties. Furthermore, deuterated analogs serve as invaluable tools in metabolic studies and as internal standards for analytical quantification. This document details the metabolic pathways of donepezil, outlines key synthetic protocols for deuteration, and presents this information in a structured format for researchers in drug development.

Metabolic Pathways of Donepezil

Donepezil undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2] The major metabolic transformations include O-demethylation, N-dealkylation, N-oxidation, and subsequent glucuronidation.[1][3] The four primary metabolites are:

-

M1 and M2 : Formed via O-demethylation at the 6- and 5-positions of the indanone ring, respectively.[1][3]

-

M4 : Resulting from N-dealkylation of the piperidine (B6355638) nitrogen.[3]

-

M6 : Formed through N-oxidation of the piperidine nitrogen.[1]

Metabolite M1 shows in-vitro efficacy comparable to the parent drug, although its contribution to the overall pharmacological effect is considered minimal due to poor brain accessibility.[3]

Synthetic Strategies and Protocols

The synthesis of deuterated donepezil analogs typically involves the use of deuterated reagents at specific steps in the synthetic route. A common strategy is to prepare deuterated intermediates, particularly the indanone moiety, which is a key building block.[3]

General Synthesis of Deuterated Donepezil

A general and robust method for synthesizing donepezil involves a three-step process starting from a substituted indanone and a pyridine (B92270) carboxaldehyde.[3] Deuterium can be incorporated by using either a deuterated indanone intermediate or a deuterated benzyl (B1604629) bromide in the final alkylation step.[3]

The workflow is as follows:

-

Condensation : A deuterated or non-deuterated indanone (XI) is treated with pyridine carboxaldehyde (X) to form an adduct (XII).[3]

-

Hydrogenation : The resulting double bond and the pyridine ring are hydrogenated to yield a ketopiperidine intermediate (XIII).[3]

-

Alkylation : The final deuterated donepezil compound is generated by alkylating the ketopiperidine (XIII) with a deuterated or non-deuterated benzyl bromide (XIV).[3]

Synthesis of Deuterated Indanone Intermediates

The targeted deuteration of donepezil often begins with the synthesis of a specifically deuterated indanone precursor.[3] This allows for precise placement of deuterium atoms on the methoxy (B1213986) groups of the indanone ring.

Experimental Protocol: Synthesis of 5-methoxy-6-(trideuteromethoxy)indan-1-one (XIb) [3]

-

Demethylation : Treat 5,6-dimethoxy-indan-1-one with aluminum trichloride (B1173362) (AlCl₃) to selectively demethylate the 6-position, yielding 6-hydroxy-5-methoxy-indan-1-one.

-

Deutero-methylation : React the resulting hydroxylated indanone with deuterated methyl iodide (CD₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in acetone (B3395972) to afford the target deuterated indanone XIb.

References

The Role of 6-O-Desmethyl Donepezil-d5 in Modern Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 6-O-Desmethyl Donepezil-d5, a key analytical tool in the development and pharmacokinetic assessment of Donepezil (B133215). Donepezil is a cornerstone therapy for Alzheimer's disease, and understanding its metabolic fate is critical for optimizing its clinical use. This document details the primary application of this compound as a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. We will cover its function, provide detailed experimental protocols, present quantitative data, and visualize the underlying biochemical and analytical workflows.

Introduction: The Significance of Donepezil and its Metabolites

Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the brain, which is thought to alleviate some of the cognitive symptoms of Alzheimer's disease.[2]

The metabolism of Donepezil is extensive, occurring primarily in the liver via the cytochrome P450 enzymes CYP2D6 and CYP3A4.[3] This process leads to several metabolites, with 6-O-Desmethyl Donepezil being one of the major and pharmacologically active forms, exhibiting a similar inhibitory effect on AChE as the parent drug.[4] Therefore, the accurate quantification of both Donepezil and its active metabolites in biological matrices is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies.

This compound: The Gold Standard Internal Standard

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is essential to correct for variability during sample preparation and analysis.[5] A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard".[6]

This compound is a form of 6-O-Desmethyl Donepezil where five hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612). This subtle change in mass allows the mass spectrometer to differentiate it from the endogenous metabolite while having nearly identical chemical and physical properties.[7] This ensures that it behaves similarly during extraction, chromatography, and ionization, thus providing a highly accurate and precise correction for any analytical variability.[1]

Quantitative Data for Bioanalytical Method Development

The following tables summarize key quantitative parameters for the analysis of 6-O-Desmethyl Donepezil using LC-MS/MS, with this compound serving as the internal standard.

Table 1: Mass Spectrometric Parameters

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity |

| 6-O-Desmethyl Donepezil | 366.3 | 91.3 | Positive |

| This compound (Internal Standard) | 371.3 | 91.3 or 96.3 * | Positive |

Note: The exact product ion for the deuterated standard may vary depending on the position of the deuterium labels and the fragmentation pattern. A common fragment is often the non-deuterated benzyl (B1604629) moiety (m/z 91.3), but a deuterated fragment may also be monitored.

Table 2: Chromatographic and Method Validation Parameters from Published Studies

| Parameter | Value | Reference |

| Linearity Range (6-O-Desmethyl Donepezil) | 0.03 - 8.13 ng/mL | [8] |

| Lower Limit of Quantification (LLOQ) | 0.03 ng/mL | [8] |

| Inter-day Precision (%CV) | < 15% | [9] |

| Inter-day Accuracy (%) | 85-115% | [9] |

| Extraction Recovery | > 85% | [9] |

Experimental Protocols

Here, we provide detailed methodologies for the extraction and analysis of 6-O-Desmethyl Donepezil from human plasma using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the simultaneous determination of Donepezil and its metabolites.[9]

-

Plasma Aliquoting: To 500 µL of human plasma in a polypropylene (B1209903) tube, add a known concentration of this compound working solution.

-

SPE Cartridge Conditioning: Condition a Waters Oasis HLB SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.

-

Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove polar interferences. Follow with a wash of 1 mL of 10% methanol in water to remove less polar interferences.

-

Elution: Elute the analytes with 1 mL of 0.1% formic acid in methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., a mixture of the initial mobile phase components). Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS conditions for the analysis of 6-O-Desmethyl Donepezil.

-

LC Column: A C18 reversed-phase column (e.g., Waters Novapak C18, 150 mm x 3.9 mm, 4 µm).[9]

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20mM ammonium (B1175870) formate (B1220265) with 0.2% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8][9]

-

Injection Volume: 10 - 25 µL.[9]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.

Visualizing the Core Concepts

Signaling Pathway of Donepezil's Action

Donepezil's therapeutic effect stems from its inhibition of acetylcholinesterase, thereby increasing the levels of acetylcholine at the synaptic cleft.

Caption: Mechanism of action of Donepezil in the cholinergic synapse.

Experimental Workflow for Bioanalysis

The use of this compound is an integral part of the bioanalytical workflow for quantifying its non-deuterated counterpart.

Caption: Bioanalytical workflow using a deuterated internal standard.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the quantification of the active metabolite of Donepezil. The detailed protocols and data presented in this guide provide a solid foundation for the development and validation of robust bioanalytical methods, ultimately contributing to a better understanding of Donepezil's clinical pharmacology and the advancement of treatments for neurodegenerative diseases.

References

- 1. scispace.com [scispace.com]

- 2. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to the Core Structure of 6-O-Desmethyl Donepezil-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structure, physicochemical properties, and relevant biological context of 6-O-Desmethyl Donepezil-d5. It is intended for researchers, scientists, and professionals involved in drug development and metabolic studies. This document includes detailed experimental protocols for its quantification and visualizations of its chemical structure and metabolic pathway.

Core Structure and Physicochemical Properties

This compound is the deuterium-labeled form of 6-O-Desmethyl Donepezil, an active metabolite of the acetylcholinesterase inhibitor, Donepezil. The deuterated analog serves as a crucial internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies. The five deuterium (B1214612) atoms are located on the benzyl (B1604629) group, providing a distinct mass shift for mass spectrometry-based detection.

The core chemical structure is formally named 1-(Benzyl-d5)-4-[(6-hydroxy-5-methoxy-1-oxo-indan-2-yl)methyl]piperidine.[1]

Chemical Structure Diagram

Quantitative Data Summary

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for its handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1189443-74-0 | [1][2] |

| Molecular Formula | C₂₃H₂₂D₅NO₃ | [1] |

| Molecular Weight | 370.50 g/mol | [1] |

| Appearance | Pale-Yellow Solid | [2] |

| Storage Temperature | -20°C Freezer | [2] |

| Topological Polar Surface Area | 49.8 Ų | [2] |

| Rotatable Bond Count | 5 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Complexity | 496 | [2] |

Biological Context: Metabolism of Donepezil

6-O-Desmethyl Donepezil is an active metabolite of Donepezil, a medication used in the management of Alzheimer's disease. The metabolic conversion of Donepezil is primarily carried out by the cytochrome P450 enzyme system in the liver, specifically by the isozymes CYP2D6 and CYP3A4. The process involves O-demethylation at the 6-position of the indanone ring.

Metabolic Pathway Diagram

Experimental Protocols: Quantification in Human Plasma

Accurate quantification of 6-O-Desmethyl Donepezil is critical for pharmacokinetic and drug metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique employed for this purpose, with this compound used as an internal standard. Below are representative experimental protocols synthesized from published methodologies.

Sample Preparation: Solid-Phase Extraction (SPE)

-

To 500 µL of a human plasma sample, add the internal standard (this compound) solution.

-

Perform solid-phase extraction using Waters Oasis HLB cartridges.

-

Wash the cartridges with an appropriate solvent to remove interferences.

-

Elute the analyte and internal standard with a suitable elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To a volume of human plasma, add the internal standard (this compound).

-

Alkalinize the plasma sample.

-

Perform extraction using a solvent mixture, for example, n-hexane/dichloromethane/ethyl acetate (B1210297) (45:40:15).

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for analysis.

LC-MS/MS Conditions

-

Chromatographic Column: A C18 column, such as a Waters Novapak C18 (150 mm x 3.9 mm, 4 µm), is typically used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate) is common.

-

Ionization Mode: Positive Ion Electrospray (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

6-O-Desmethyl Donepezil: m/z 366.3 → 91.3

-

Donepezil (for simultaneous analysis): m/z 380.1 → 91.2

-

Internal Standard (Galantamine, if used): m/z 288.2 → 213.2

-

Experimental Workflow Diagram

References

The Metabolism of Donepezil: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil (B133215), a piperidine (B6355638) derivative, is a cornerstone in the symptomatic treatment of Alzheimer's disease. As a centrally acting, reversible acetylcholinesterase inhibitor, its efficacy is intrinsically linked to its pharmacokinetic profile, particularly its metabolism.[1][2] This technical guide provides an in-depth exploration of the metabolic pathways of donepezil, its major metabolites, and the analytical methodologies employed for their quantification. A thorough understanding of these processes is critical for optimizing therapeutic strategies, predicting drug-drug interactions, and guiding the development of novel formulations.

Introduction to Donepezil Metabolism

Donepezil undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 (CYP) isoenzymes, specifically CYP2D6 and CYP3A4.[3] Glucuronidation also plays a significant role in the biotransformation of its metabolites. The metabolism of donepezil results in the formation of several metabolites, some of which retain pharmacological activity. The primary metabolic pathways include O-dealkylation, hydroxylation, N-oxidation, and hydrolysis.[4] The resulting metabolites are then excreted, primarily through the kidneys.[1]

Major Metabolic Pathways and Metabolites

The biotransformation of donepezil is a multi-step process involving several key enzymatic reactions. The major metabolic pathways and the resulting primary and secondary metabolites are outlined below.

Cytochrome P450-Mediated Metabolism

CYP2D6 and CYP3A4 are the principal enzymes responsible for the initial phase of donepezil metabolism.[3]

-

O-Dealkylation and Hydroxylation: This pathway leads to the formation of two major active metabolites, M1 and M2 .[4]

-

N-Oxidation: This process results in the formation of M6 .[4]

-

Hydrolysis: This pathway produces the metabolite M4 .[4]

Glucuronidation

The primary metabolites, M1 and M2, can undergo further conjugation with glucuronic acid to form their respective glucuronide conjugates, M11 and M12 .[4] This process increases the water solubility of the metabolites, facilitating their renal excretion.

The overall metabolic pathway of donepezil is depicted in the following diagram:

Quantitative Analysis of Donepezil and its Metabolites

The quantification of donepezil and its metabolites in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Several analytical techniques are employed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prevalent due to its high sensitivity and selectivity.

Excretion and Distribution of Donepezil and Metabolites

Studies using 14C-labeled donepezil have provided valuable quantitative data on the excretion and distribution of the parent drug and its metabolites.

| Matrix | Compound | Percentage of Administered Dose Recovered |

| Urine | Total Radioactivity | ~57% |

| Unchanged Donepezil | ~17% | |

| Feces | Total Radioactivity | ~15% |

Table 1: Recovery of Donepezil and its Metabolites in a Single-Dose Study. [4]

| Biological Matrix | Compound | Relative Abundance |

| Plasma | Intact Donepezil | 53% of plasma radioactivity |

| 6-O-desmethyl donepezil (active metabolite) | 11% of plasma radioactivity |

Table 2: Relative Abundance of Donepezil and a Major Active Metabolite in Plasma.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for studying the in vitro metabolism of donepezil using human liver microsomes.

Objective: To identify the metabolites of donepezil formed by cytochrome P450 enzymes.

Materials:

-

Donepezil hydrochloride

-

Human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard

Procedure:

-

Prepare a stock solution of donepezil in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, combine the human liver microsomes, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the donepezil stock solution to the mixture.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a quenching solvent, such as cold acetonitrile.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis by LC-MS/MS.

-

A control incubation without the NADPH regenerating system should be included to differentiate between enzymatic and non-enzymatic degradation.[5][6]

References

- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. [PDF] In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: 6-O-Desmethyl Donepezil-d5

CAS Number: 1189443-74-0

Introduction

This technical guide provides an in-depth overview of 6-O-Desmethyl Donepezil-d5, a deuterated active metabolite of the acetylcholinesterase (AChE) inhibitor, Donepezil (B133215). Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, and understanding its metabolic fate is crucial for drug development and clinical pharmacology. This compound serves as an invaluable tool for researchers and scientists in pharmacokinetic (PK) and metabolic studies, acting as a stable isotope-labeled internal standard for highly accurate quantification in biological matrices. This guide details its physicochemical properties, metabolic pathway, and relevant experimental protocols.

Physicochemical and Quantitative Data

A summary of the key quantitative data for 6-O-Desmethyl Donepezil and its deuterated analog is presented below.

| Property | Value | Reference |

| CAS Number | 1189443-74-0 | N/A |

| Molecular Formula | C₂₃H₂₂D₅NO₃ | N/A |

| Molecular Weight | 370.50 g/mol | N/A |

| Donepezil Clearance (Human Plasma) | 0.13 - 0.19 L/hr/kg | N/A |

| 6-O-Desmethyl Donepezil Plasma Radioactivity (% of administered dose) | 11% | N/A |

| 6-O-Desmethyl Donepezil AChE Inhibition | Similar to Donepezil | N/A |

| LC-MS/MS Linearity Range (Donepezil) | 0.09 - 24.2 ng/mL | [1] |

| LC-MS/MS Linearity Range (6-O-Desmethyl Donepezil) | 0.03 - 8.13 ng/mL | [1] |

| HPLC Linearity Range (Donepezil & Metabolites) | 10 - 100 ng/mL | [2] |

| HPLC Quantitation Limit (Fluorescent compounds) | 0.1 - 0.3 ng/mL | [2] |

| HPLC Quantitation Limit (Photometric compounds) | 1.2 - 4.3 ng/mL | [2] |

Metabolic Pathway of Donepezil

Donepezil undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[3] The major metabolic pathway leading to the formation of 6-O-Desmethyl Donepezil is O-demethylation. This active metabolite retains significant acetylcholinesterase inhibitory activity. Further metabolism can occur through hydroxylation, N-oxidation, and glucuronidation.

Experimental Protocols

Quantification of 6-O-Desmethyl Donepezil in Human Plasma by LC-MS/MS

This protocol provides a sensitive and selective method for the simultaneous determination of Donepezil and 6-O-Desmethyl Donepezil in human plasma.[1][4] this compound is used as an internal standard.

a. Sample Preparation (Solid-Phase Extraction - SPE) [4]

-

To 500 µL of human plasma, add the internal standard (this compound).

-

Perform solid-phase extraction using Waters Oasis HLB cartridges.

-

Wash the cartridges with an appropriate washing solution.

-

Elute the analytes using an elution solution (e.g., 0.1% formic acid in methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. Chromatographic Conditions [4]

-

Column: Waters Novapak C18 (150 mm x 3.9 mm, 4 µm)

-

Mobile Phase: Isocratic mixture of 0.2% formic acid in 20mM ammonium (B1175870) acetate, methanol, and acetonitrile (B52724) (63:20:17, v/v/v).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 25 µL

-

Run Time: 6.0 minutes

c. Mass Spectrometry Conditions [4]

-

Ionization Mode: Positive Ion Electrospray (ESI+)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Donepezil: m/z 380.1 → 91.2

-

6-O-Desmethyl Donepezil: m/z 366.3 → 91.3

-

Internal Standard (Galantamine as an example): m/z 288.2 → 213.2

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and the inhibitory potential of compounds like 6-O-Desmethyl Donepezil.[5][6][7]

a. Reagents

-

0.1 M Phosphate (B84403) Buffer (pH 8.0)

-

10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer.

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water.

-

Acetylcholinesterase (AChE) solution (e.g., 0.36 U/mL in phosphate buffer).

-

Test compound (this compound) solution at various concentrations.

b. Assay Procedure (96-well plate format)

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

-

Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent control.

-

Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

-

Pre-incubation: Mix the components in each well and incubate for 15 minutes at 25°C.[6]

-

Initiate Reaction: Add 10 µL of the ATCI solution to all wells except the blank. To the blank, add 10 µL of deionized water.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes using a microplate reader.[5]

c. Data Analysis

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

This compound is an essential analytical tool for the accurate investigation of Donepezil's pharmacokinetics and metabolism. The provided data and experimental protocols offer a comprehensive resource for researchers in drug development and neuroscience. The detailed methodologies for quantification and activity assessment will facilitate further studies into the clinical pharmacology of Donepezil and its metabolites.

References

- 1. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. benchchem.com [benchchem.com]

- 6. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

- 7. japsonline.com [japsonline.com]

An In-depth Technical Guide to 6-O-Desmethyl Donepezil-d5

This technical guide provides a comprehensive overview of 6-O-Desmethyl Donepezil-d5, a deuterated metabolite of the acetylcholinesterase inhibitor Donepezil. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

This compound is primarily utilized as an internal standard in quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies using liquid chromatography-mass spectrometry (LC-MS).[1][2] The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, allowing for accurate quantification in complex biological matrices.[2]

| Property | Value | Source |

| Molecular Formula | C23H22D5NO3 | [3][4] |

| Molecular Weight | 370.50 g/mol | [3][4][5] |

| CAS Number | 1189443-74-0 | [3][4][6] |

| Appearance | Pale-Yellow Solid | [6] |

| Storage Temperature | -20°C Freezer | [6] |

| Solubility | Soluble in Chloroform and Methanol | [7] |

| Purity | ≥95% | [7] |

Synthesis and Isotopic Labeling

The synthesis of this compound involves the introduction of five deuterium atoms onto the phenyl ring of the benzyl (B1604629) group. While specific, proprietary synthesis protocols are not publicly available, a plausible method involves using a deuterated starting material, such as benzyl-d5 bromide, in the final stages of the synthesis of the parent compound, 6-O-Desmethyl Donepezil.[2] The stability of the deuterium labels is crucial for its function as an internal standard, ensuring that the isotopes are not lost during sample preparation or analysis.

Experimental Protocols

Quantification of 6-O-Desmethyl Donepezil in Biological Matrices using LC-MS/MS

This protocol outlines a typical method for the quantification of 6-O-Desmethyl Donepezil in plasma samples using this compound as an internal standard.

a) Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).

-

Vortex for 10 seconds.

-

Add 500 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

b) LC-MS/MS Conditions:

-

LC System: A standard high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

6-O-Desmethyl Donepezil: Precursor ion -> Product ion (specific m/z to be determined based on instrumentation).

-

This compound: Precursor ion -> Product ion (m/z +5 compared to the analyte).

-

c) Data Analysis: The concentration of 6-O-Desmethyl Donepezil in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve.

In Vitro Metabolism Study of Donepezil using Human Liver Microsomes

This protocol describes a method to study the formation of 6-O-Desmethyl Donepezil from Donepezil. 6-O-Desmethyl Donepezil is a known metabolite of Donepezil, formed via dealkylation by the cytochrome P450 isoform CYP2D6.[7]

a) Incubation:

-

Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) in a phosphate (B84403) buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding Donepezil (final concentration, e.g., 1 µM).

-

Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (this compound).

b) Sample Analysis: The samples are then processed and analyzed using the LC-MS/MS method described above to quantify the formation of 6-O-Desmethyl Donepezil over time.

Visualizations

Metabolic Pathway of Donepezil

Caption: Metabolic conversion of Donepezil to 6-O-Desmethyl Donepezil.

LC-MS/MS Workflow for Quantification

Caption: Workflow for quantification using an internal standard.

Inhibition of hERG Channels

References

An In-depth Technical Guide to the Core Properties of 6-O-Desmethyl Donepezil-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and relevant biological and analytical methodologies for 6-O-Desmethyl Donepezil-d5. This deuterated metabolite of Donepezil (B133215) serves as a crucial internal standard for quantitative bioanalytical assays and as a tracer in metabolic studies. Understanding its solubility is critical for its effective use in research and development.

Solubility of this compound

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for 6-O-Desmethyl Donepezil.

| Solvent/System | Form | Solubility | Temperature | Method |

| Water | Non-deuterated | 0.0215 mg/mL[1] | Not Specified | ALOGPS (Computational) |

| Chloroform | Non-deuterated | Soluble[2][3] | Not Specified | Not Specified |

| Methanol | Non-deuterated | Soluble[2][3] | Not Specified | Not Specified |

| DMSO | Deuterated (d7) | May dissolve | Not Specified | Not Specified |

Note: The quantitative water solubility value is a predicted value for the non-deuterated form of 6-O-Desmethyl Donepezil. Experimental determination is recommended for precise applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility measurements, the following established methodologies are recommended.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility under specific conditions.

Protocol:

-

Preparation: Add an excess amount of this compound solid to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO), for example, at 10 mM.

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a high wavelength (e.g., 620 nm) with a plate reader. The concentration at which precipitation is first observed is considered the kinetic solubility.

-

Quantification (Optional): For a more quantitative assessment, the supernatant can be separated from any precipitate by filtration or centrifugation, and the concentration of the dissolved compound can be determined by HPLC-UV or LC-MS.

Signaling Pathway: Acetylcholinesterase Inhibition

6-O-Desmethyl Donepezil is an active metabolite of Donepezil and, like its parent compound, functions as a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[4] By inhibiting AChE, it increases the concentration of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the basis for the therapeutic effects of Donepezil in Alzheimer's disease.

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Workflow: Quantification by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of 6-O-Desmethyl Donepezil in biological samples. A typical workflow for this application using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below.[5][6]

Caption: A typical bioanalytical workflow for the quantification of 6-O-Desmethyl Donepezil.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 120013-56-1 CAS MSDS (6-O-DESMETHYL DONEPEZIL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 6-O-Desmethyl donepezil hydrochloride | 852285-82-6 | Benchchem [benchchem.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Donepezil using 6-O-Desmethyl Donepezil-d5 as an Internal Standard by LC-MS/MS

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

Donepezil (B133215) is a reversible inhibitor of the enzyme acetylcholinesterase (AChE) that is approved for the treatment of dementia associated with Alzheimer's disease.[1][2] By inhibiting AChE, Donepezil increases the concentration of acetylcholine (B1216132) in the brain, which is believed to improve cognitive function.[1] Accurate and reliable quantification of Donepezil in biological matrices is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of Donepezil in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and 6-O-Desmethyl Donepezil-d5 as an internal standard.

Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS analysis as they exhibit similar physicochemical properties to the analyte, co-elute chromatographically, and account for variability in sample preparation and instrument response.[3] 6-O-Desmethyl Donepezil is a pharmacologically active metabolite of Donepezil.[4][5][6][7][8][9] The deuterated version, this compound, serves as an ideal internal standard for the accurate quantification of Donepezil.

Principle of the Method

This method utilizes protein precipitation for the extraction of Donepezil and the internal standard, this compound, from human plasma. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Donepezil to the internal standard.

Materials and Reagents

-

Analytes: Donepezil Hydrochloride, this compound Hydrochloride

-

Solvents: Acetonitrile (B52724) (HPLC or LC-MS grade), Methanol (B129727) (HPLC or LC-MS grade), Water (deionized or Milli-Q)

-

Reagents: Formic acid (LC-MS grade), Ammonium formate (B1220265) (LC-MS grade)

-

Biological Matrix: Human plasma (K2EDTA)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Donepezil Hydrochloride and this compound Hydrochloride in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Solutions:

-

Prepare serial dilutions of the Donepezil stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control samples.

-

Prepare a working solution of this compound (Internal Standard, IS) at a concentration of 100 ng/mL in methanol.

-

-

Calibration Standards and QC Samples:

-

Spike blank human plasma with the appropriate Donepezil working solutions to prepare calibration standards at concentrations ranging from 0.1 to 100 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL internal standard working solution (this compound).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (typically 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS System and Conditions

Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 20% B, increase to 80% B over 2.0 min, hold for 1.0 min, return to initial conditions, and equilibrate for 1.0 min. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp. | 10°C |

| Total Run Time | Approximately 4.0 minutes |

Mass Spectrometry (MS) Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Donepezil: m/z 380.2 → 91.2 This compound (IS): m/z 371.3 → 96.2 |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 35 psi |

| Collision Gas (CAD) | Medium |

| IonSpray Voltage | 5500 V |

| Temperature | 550°C |

| Declustering Potential | 80 V |

| Entrance Potential | 10 V |

| Collision Energy | Donepezil: 45 V IS: 45 V |

| Collision Cell Exit Pot. | 12 V |

Note: MS parameters may require optimization for different instruments.

Data Presentation

The following tables summarize the expected performance of the LC-MS/MS method for the quantification of Donepezil. The data is compiled from various published methods for Donepezil analysis.[4][5][6][7][10][11][12]

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Donepezil | 0.1 - 100 | ≥ 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.1 | < 15% | < 15% | 85 - 115% |

| Low | 0.3 | < 15% | < 15% | 85 - 115% |

| Medium | 15 | < 15% | < 15% | 85 - 115% |

| High | 80 | < 15% | < 15% | 85 - 115% |

LLOQ: Lower Limit of Quantification

Visualizations

Signaling Pathway

Caption: Mechanism of action of Donepezil in a cholinergic synapse.

Experimental Workflow

Caption: General workflow for the LC-MS/MS analysis of Donepezil.

References

- 1. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. caymanchem.com [caymanchem.com]

- 9. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of donepezil, 6-O-desmethyl donepezil and spinosin in beagle dog plasma using liquid chromatography‒tandem mass spectrometry and its application to a drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Donepezil in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Donepezil (B133215) is a reversible inhibitor of the enzyme acetylcholinesterase that is approved for the treatment of dementia associated with Alzheimer's disease.[1] Accurate and reliable quantification of donepezil in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and sensitive method for the quantitative analysis of donepezil in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (IS), such as Donepezil-d7 or Donepezil-d4. The use of a stable isotope-labeled internal standard is considered the gold standard as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and improving method accuracy and precision.[2]

Experimental Protocols

This section outlines the detailed methodology for the quantification of donepezil in human plasma.

Materials and Reagents

-

Donepezil hydrochloride (Reference Standard)

-

Donepezil-d7 or Donepezil-d4 (Deuterated Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

n-Hexane (HPLC grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human plasma (blank, drug-free)

Instrumentation

A triple quadrupole LC-MS/MS system equipped with an electrospray ionization (ESI) source is recommended.[1][2]

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw frozen human plasma samples at room temperature.

-

Spike 250 µL of plasma with the deuterated internal standard solution.

-

Add 1.5 mL of an extraction solvent, such as a mixture of ethyl acetate and n-hexane (e.g., 90:10 v/v or 70:30 v/v).[1][3][4]

-

Vortex the mixture for 5 minutes to ensure thorough mixing.[1]

-

Centrifuge the samples at 5000 rpm for 5 minutes to separate the organic and aqueous layers.[1]

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 45°C.[1]

-

Reconstitute the dried residue in 250 µL of the mobile phase.[1][2]

-

Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The following table summarizes typical LC conditions for the analysis of donepezil.

| Parameter | Condition |

| Column | C18 column (e.g., SB C18, 100 x 3.0 mm, 1.8 µm or Hypersil GOLD C18, 150 x 2.1 mm, 1.9 µm)[1][4] |

| Mobile Phase A | 5 mM Ammonium formate with 0.1% Formic acid in water[1] |

| Mobile Phase B | Acetonitrile[1] |

| Elution Mode | Isocratic[1][4] |

| Mobile Phase Ratio | A:B (e.g., 20:80 v/v or 60:40 v/v)[1][4] |

| Flow Rate | 0.3 - 0.6 mL/min[3][4] |

| Injection Volume | 2 - 3 µL[1][4] |

| Column Temperature | 40°C[4] |

| Autosampler Temp. | 10°C[4] |

Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in the positive ion electrospray (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification.[2][5]

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |

| MRM Transitions | |

| Donepezil | m/z 380.2 → 91.2[5][6] |

| Donepezil-d7 (IS) | m/z 387.2 → 98.2 (example, will vary) |

| Donepezil-d4 (IS) | m/z 384.2 → 245.1[4] |

| Dwell Time | 100 msec[7] |

| Collision Energy | Optimized for each transition (e.g., -39 V for Donepezil)[5] |

| Source Temperature | 200 - 600°C[1][7] |

| Sheath Gas Flow | 8 L/min[1] |

| Nebulizer Pressure | 40 psi[1] |

Data Presentation

The following tables summarize the quantitative data from representative studies.

Table 1: Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 0.1 - 100 ng/mL | [1] |

| 0.2 - 50 ng/mL | [7] | |

| 0.09 - 24.2 ng/mL | [3] | |

| Correlation Coefficient (r²) | > 0.999 | [1][5] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [1][6] |

| 0.2 ng/mL | [7] | |

| Accuracy | 96 - 106% | [1] |

| 98.0 - 110.0% | [4] | |

| Precision (%RSD) | < 15% | [5][7] |

| < 8% | [4] | |

| Recovery | ~60% | [8] |

| 98.5 - 106.8% | [5] |

Table 2: Pharmacokinetic Parameters of Donepezil (5 mg oral dose)

| Parameter | Value | Reference |

| Cmax (ng/mL) | 8.6 (± 2.0) | [4] |

| 12.3 (± 2.73) | [6] | |

| Tmax (h) | 2.0 (1.0 - 5.0) | [4] |

| 3.50 (± 1.61) | [6] | |

| AUC (ng·h/mL) | 609.3 (± 122.2) | [6] |

| t½ (h) | ~70 - 80 | [4] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of donepezil from plasma samples.

Caption: Workflow for Donepezil Quantification.

Signaling Pathway of Donepezil

Donepezil acts by inhibiting the acetylcholinesterase enzyme, which leads to an increase in acetylcholine (B1216132) levels in the synaptic cleft.

Caption: Donepezil's Mechanism of Action.

References

- 1. lcms.cz [lcms.cz]

- 2. benchchem.com [benchchem.com]

- 3. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Note: Quantification of Donepezil and its Metabolites in Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil (B133215) is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of dementia associated with Alzheimer's disease.[1][2] Monitoring the plasma concentrations of donepezil and its primary metabolites is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of donepezil and its major metabolites in plasma.

The primary metabolic pathways for donepezil include O-demethylation, N-debenzylation, hydroxylation, and N-oxidation, followed by glucuronidation.[3][4] The main active metabolite is 6-O-desmethyl donepezil, with 5-O-desmethyl donepezil and donepezil N-oxide also being significant.[3][5] This document outlines protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with validated quantitative data.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the analysis of donepezil and its metabolites in plasma.

Materials and Reagents

-

Donepezil hydrochloride (Standard)

-

6-O-desmethyl donepezil (Metabolite Standard)

-

5-O-desmethyl donepezil (Metabolite Standard)

-

Donepezil N-oxide (Metabolite Standard)

-

Acetonitrile (HPLC Grade)

-

Methanol (B129727) (HPLC Grade)

-

Ethyl Acetate (B1210297) (HPLC Grade)

-

n-Hexane (HPLC Grade)

-

Ammonium Formate

-

Formic Acid

-

Deionized Water

-

Drug-free human plasma (with sodium heparin or EDTA as anticoagulant)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of donepezil, its metabolites, and the internal standard (IS) in methanol.[7]

-

Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and deionized water.[6]

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking the appropriate working solutions into drug-free plasma.[2][6]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective method for extracting donepezil and its metabolites from plasma, providing a clean sample for analysis.[1][6][8]

-

Thaw frozen plasma samples at room temperature.

-

Pipette 200 µL of the plasma sample into a polypropylene (B1209903) tube.

-

Add 20 µL of the internal standard working solution (e.g., 10 µg/mL Donepezil-D4).[6]

-

Add 1.5 mL of the extraction solvent, such as a mixture of n-hexane and ethyl acetate (e.g., 70:30, v/v).[6][9]

-

Centrifuge the samples at 4,000-5,000 rpm for 5 minutes.[1][6]

-

Transfer the supernatant (organic layer) to a new clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 45°C.

-

Reconstitute the dried residue in 150-250 µL of the mobile phase.[1][8]

-

Centrifuge the reconstituted sample, and inject a small volume (e.g., 2-3 µL) into the LC-MS/MS system.[1][6]

Alternative sample preparation methods include protein precipitation and solid-phase extraction (SPE).[5][8][10]

LC-MS/MS Method

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of donepezil and its metabolites.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 column (e.g., Thermo Hypersil Gold C18, Agilent SB C18, Cadenza CD-C18)[1][6][10] |

| Mobile Phase A | 5 mM Ammonium Formate with 0.1% Formic Acid in Water or 5% Acetic Acid in 20 mM Ammonium Acetate[1][6] |

| Mobile Phase B | Acetonitrile[1] |

| Elution | Isocratic or Gradient[1][10] |

| Flow Rate | 0.3 - 0.6 mL/min[6][9] |

| Injection Volume | 2 - 3 µL[1][6] |

| Column Temperature | 40°C[3] |

| Total Run Time | 3 - 15 minutes[3][6] |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][3] |

| Scan Type | Multiple Reaction Monitoring (MRM)[2] |

| Capillary Voltage | 3500 V[1] |

| Source Temperature | 200 - 600°C[1][3] |

| Nebulizer Pressure | 40 psi[1] |

| Gas Flow | Sheath Gas: 8 L/min, Drying Gas: 8 L/min[1] |

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS analysis of donepezil and its metabolites.

Mass Transitions and Retention Times

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Donepezil | 380.2 | 91.1 |

| 6-O-desmethyl donepezil (M1) | 366.2 | 91.1 |

| 5-O-desmethyl donepezil (M2) | 366.2 | 91.1 |

| Donepezil N-oxide (M6) | 396.3 | 288.2 |

| Donepezil-D4 (IS) | 384.2 | 91.1 |

| Donepezil-D7 (IS) | 387.3 | 98.3 |

Note: The product ion at m/z 91.1 corresponds to the benzyl (B1604629) fragment.[3][4]

Method Validation Parameters

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Donepezil | 0.1 - 100 | 0.1 | < 10.2 | < 10.2 | 97.7 - 102.8 |

| 6-O-desmethyl donepezil | 0.02 - 10.0 | 0.02 | < 7.5 | < 7.5 | Within ±15 |

| 5-O-desmethyl donepezil | 0.2 - 40 | 0.2 | Within ±15 | Within ±15 | Within ±15 |

| Donepezil N-oxide | 0.2 - 40 | 0.2 | Within ±15 | Within ±15 | Within ±15 |

Data compiled from multiple sources.[1][3][6][11]

Visualizations

Experimental Workflow

Caption: Workflow for Donepezil Analysis in Plasma.

Metabolic Pathway of Donepezil

Caption: Metabolic Pathway of Donepezil.

References

- 1. lcms.cz [lcms.cz]

- 2. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. benchchem.com [benchchem.com]

- 9. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Donepezil Analysis in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of donepezil (B133215) in various biological matrices, including plasma, serum, and brain tissue, prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of Alzheimer's disease.[1] Accurate and reliable quantification of donepezil in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Effective sample preparation is a critical step to remove endogenous interferences like proteins and phospholipids, which can suppress the analyte signal in mass spectrometry, thereby ensuring the sensitivity and accuracy of the analytical method.[1][2]

This guide outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Method Selection

The choice of sample preparation method depends on several factors, including the desired level of sample cleanup, required sensitivity, sample throughput, and available resources.

References

Application Notes and Protocols for Pharmacokinetic Studies of Donepezil Using Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isotopic labeling in the pharmacokinetic evaluation of donepezil (B133215), a key therapeutic agent for Alzheimer's disease. The following sections detail the experimental protocols for conducting such studies, present key pharmacokinetic data in a clear, tabular format, and visualize the metabolic fate of donepezil.

Introduction

Isotopic labeling, particularly with Carbon-14 (¹⁴C), is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies. It allows for the sensitive and specific tracing of a drug and its metabolites in biological systems, providing invaluable data on absorption, distribution, metabolism, and excretion (ADME). In the context of donepezil, ¹⁴C-labeling has been instrumental in elucidating its metabolic pathways and understanding its disposition in humans.

Data Presentation

The following tables summarize the quantitative pharmacokinetic data from a single-dose study in healthy male volunteers who received a 5 mg oral dose of a mixture of unlabeled and ¹⁴C-labeled donepezil.

Table 1: Mean Pharmacokinetic Parameters of Donepezil and Total Radioactivity (¹⁴C) in Plasma

| Parameter | Donepezil | Total Radioactivity (¹⁴C) |

| Cmax (ng/mL) | 1.6 ± 0.4 | 3.3 ± 0.4 |

| Tmax (h) | 3.0 ± 1.1 | 4.0 ± 1.5 |

| AUC(0-144h) (ng·h/mL) | 355.0 ± 20.7 | 663.5 ± 23.0 |

| t½ (h) | 60.0 ± 13.5 | 70.0 ± 15.0 |

Data extracted from a study on the metabolism and elimination of ¹⁴C-donepezil in healthy volunteers.[1]

Table 2: Recovery of Administered Radioactivity (% of Dose)

| Excretion Route | Mean Recovery (%) |

| Urine | 57 |

| Feces | 15 |

| Total Recovery | 72 |

Data represents the average recovery over a 10-day period following a single oral dose of ¹⁴C-donepezil.[1]

Table 3: Distribution of Donepezil and its Metabolites in Plasma, Urine, and Feces (% of Recovered Radioactivity)

| Compound | Plasma | Urine | Feces |

| Unchanged Donepezil | ~25 | 17 | 1 |

| M1/M2 (O-dealkylation/hydroxylation) | Higher than conjugates | - | Most abundant metabolites |